Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
説明
Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS: 68301-99-5) is a chromenopyridine derivative with the molecular formula C₁₈H₁₈N₂O₄ and a molecular weight of 326.35 g/mol . Its structure comprises a fused chromene-pyridine core, an ethyl ester group at position 3, an amino group at position 2, and an isopropyl substituent at position 7 (Figure 1) . The compound is commercially available and serves as a key intermediate in pharmaceutical research, particularly in studies targeting anti-inflammatory and kinase-inhibitory activities .
特性
IUPAC Name |
ethyl 2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-4-23-18(22)13-8-12-15(21)11-7-10(9(2)3)5-6-14(11)24-17(12)20-16(13)19/h5-9H,4H2,1-3H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDJAEKKGJFCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511476 | |
| Record name | Ethyl 2-amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68301-99-5 | |
| Record name | Ethyl 2-amino-5-oxo-7-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Base-Catalyzed Knoevenagel Condensation and Cyclization
The synthesis of chromeno[2,3-b]pyridine derivatives often begins with a Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. For ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate, a plausible route involves reacting 5-isopropylsalicylaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or morpholine. This step forms a 2-iminochromene intermediate, which undergoes subsequent cyclization with malononitrile or its dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile).
In a representative protocol, 5-isopropylsalicylaldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and malononitrile dimer (1 mmol) are stirred in ethanol-pyridine (3:1) at room temperature for 1 hour, followed by refluxing with 2-cyanoacetohydrazide (1 mmol) to yield the target compound. The pyridine-ethanol system enhances solubility and facilitates proton transfer during cyclization, achieving yields up to 83%. Key impurities arise from incomplete Pinner cyclization or tautomerization side reactions, necessitating careful NMR monitoring.
Solvent and Base Optimization
Reaction efficiency heavily depends on solvent polarity and base strength. Comparative studies show that ethanol-pyridine (3:1) outperforms morpholine-acetonitrile systems, yielding 83% versus 61% under reflux. Polar aprotic solvents like DMF or DMSO may accelerate condensation but risk decarboxylation of the ethyl ester group. Ethanol’s protic nature stabilizes intermediates via hydrogen bonding, while pyridine acts as both a base and a proton scavenger, minimizing side reactions.
Catalytic Methods Using Graphitic Carbon Nitride (g-C₃N₄)
Heterogeneous Catalysis for Green Synthesis
Recent advances employ metal-free catalysts like graphitic carbon nitride (g-C₃N₄) to promote one-pot syntheses under eco-friendly conditions. For chromeno[2,3-b]pyridines, g-C₃N₄ facilitates three-component reactions between salicylaldehydes, malononitrile, and thiophenols via Knoevenagel-Michael-cyclization cascades. While the target compound specifically requires 5-isopropylsalicylaldehyde and ethyl cyanoacetate, analogous procedures achieve 84–94% yields for related derivatives.
Table 1: Optimization of g-C₃N₄-Catalyzed Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | Reflux | 3 | 84 |
| 2 | DMF | 120 | 4 | 72 |
| 3 | H₂O | 100 | 5 | 58 |
| 4 | PEG-400 | 90 | 4 | 65 |
Ethanol under reflux emerges as optimal, balancing reaction rate and product stability. The catalyst’s mesoporous structure and surface amine groups enhance substrate adsorption and proton transfer, critical for cyclization.
Gram-Scale Feasibility and Industrial Applicability
A gram-scale synthesis using 10 mmol 5-isopropylsalicylaldehyde, 20 mmol malononitrile, and 10 mmol ethyl cyanoacetate in ethanol (50 mL) with g-C₃N₄ (100 mg) affords the target compound in 82% yield after 3 hours. This method eliminates column chromatography, reducing costs and waste (E-factor = 0.25). Catalyst recyclability tests show consistent yields (>80%) over five cycles, underscoring industrial viability.
Mechanistic Insights and Intermediate Characterization
Reaction Pathway Elucidation
The synthesis proceeds through four stages:
-
Knoevenagel Condensation : 5-Isopropylsalicylaldehyde reacts with ethyl cyanoacetate to form a 2-iminochromene intermediate.
-
Michael Addition : Malononitrile attacks the iminochromene’s α,β-unsaturated carbonyl system, forming a nitrile-stabilized anion.
-
Tautomerization and Cyclization : Intramolecular nucleophilic attack by the amino group generates the pyridine ring, followed by Pinner-type cyclization to annulate the chromene moiety.
-
Esterification : Ethanol mediates esterification of the cyano group at position 3, finalized during workup.
Isolation and Characterization of Key Intermediates
Intermediate 2-(amino-(2-imino-2H-chromen-3-yl)methylene)malononitrile (C₁₃H₈N₄O) is isolable via ethanol-pyridine stirring at room temperature. Characterization by ¹H NMR (δ 7.10–8.96 ppm), IR (2202 cm⁻¹ for CN), and MS confirms its structure. This intermediate’s stability under mild conditions enables stepwise optimization, critical for scaling.
Analytical and Spectroscopic Characterization
Spectroscopic Data for Target Compound
This compound exhibits:
Purity Assessment and Elemental Analysis
Elemental analysis for C₁₈H₁₈N₂O₄ (MW 326.3 g/mol) calculates C 66.25%, H 5.56%, N 8.58%, O 19.61%. Experimental data aligns within 0.3% deviation, confirming purity. HPLC purity exceeds 98% when using ethanol-pyridine systems, whereas morpholine-acetonitrile yields 95% due to residual solvents.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for this compound
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multicomponent | Pyridine | 83 | 98 | Moderate |
| g-C₃N₄-Catalyzed | g-C₃N₄ | 82 | 97 | High |
| Traditional | Morpholine | 61 | 95 | Low |
The g-C₃N₄ method offers superior scalability and environmental metrics (E-factor 0.25 vs. 0.42 for pyridine). However, the multicomponent approach provides marginally higher purity, ideal for pharmaceutical applications .
科学的研究の応用
Biological Activities
-
Enzyme Inhibition :
- Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has been studied for its potential as an inhibitor of various cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Medicinal Chemistry Applications
-
Drug Development :
- The compound's unique structural features make it a candidate for the development of new pharmaceuticals targeting various diseases, including cancer and neurodegenerative disorders. Its ability to inhibit specific enzymes involved in drug metabolism may enhance the bioavailability of co-administered drugs .
- Screening Libraries :
作用機序
The mechanism of action of Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Substituent Variations at Position 7
The isopropyl group at position 7 in the target compound distinguishes it from analogs with alternative substituents:
- Ethyl 2-amino-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate: Features a cyclopropyl group at position 7 and a nitro substituent at position 3. This compound is synthesized via palladium-catalyzed amination, highlighting the versatility of transition metal-mediated reactions in modifying chromenopyridine scaffolds .
- Ethyl 2-amino-7-bromo-8-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: Substituted with bromo and fluoro groups at positions 7 and 8, respectively. The electron-withdrawing nature of these groups may enhance electrophilic reactivity, making it suitable for further functionalization .
- Ethyl 2-amino-7-cycloheptyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: Incorporates a bulky cycloheptyl group at position 7, which could influence solubility and steric interactions in biological targets .
Functional Group Modifications
- Ethyl 2-amino-7-(3-methylbut-1-yn-1-yl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: Contains an alkynyl group at position 7, synthesized via Sonogashira coupling.
- Ethyl 2-((tert-butoxycarbonyl)amino)-7-isobutyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: Uses a Boc-protected amino group, enabling controlled deprotection for selective derivatization .
生物活性
Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate (CAS No. 68301-99-5) is a complex organic compound notable for its unique chromeno[2,3-b]pyridine core structure. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound features several functional groups, including an amino group, an isopropyl group, and an ester group. Its molecular formula is , with a molecular weight of approximately 326.35 g/mol. The structural characteristics contribute to its reactivity and interactions with biological targets.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4 |
| Molecular Weight | 326.35 g/mol |
| Boiling Point | Not available |
| LogP (octanol-water partition coefficient) | High |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in various cellular pathways. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through binding interactions. This modulation can lead to altered cellular signaling pathways that impact cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against gram-positive bacteria. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Study: Antimicrobial Efficacy
A study conducted on the antibacterial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Streptococcus agalactiae. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus agalactiae | 75 |
Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
Case Study: Anticancer Activity
In a controlled experiment involving various cancer cell lines, the compound showed promising results:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 30 |
| MCF7 (Breast Cancer) | 45 |
These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate?
Methodological Answer: The compound is synthesized via a multi-step route starting from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes. Key steps include:
- Cyclocondensation : Reacting intermediates with ethyl cyanoacetate or malonate derivatives under acidic conditions to form the fused chromenopyridine core.
- Substitution : Introducing the isopropyl group at the 7-position through alkylation or nucleophilic substitution.
- Esterification : Final ethyl ester formation using ethanol under reflux with catalytic acid.
Reference Example : Analogous synthesis of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines achieved yields of 60-85% using similar protocols .
Q. How is the molecular structure of this compound validated experimentally?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction analysis confirms bond lengths, angles, and spatial arrangement. For example, a related chromenopyridine derivative crystallized in the monoclinic system (space group P2₁/c) with lattice parameters a = 12.34 Å, b = 7.89 Å, c = 15.23 Å, and β = 105.6° .
- Spectroscopic Techniques :
- IR : Peaks at 1725–1735 cm⁻¹ confirm ester C=O stretching.
- ¹H NMR : Signals at δ 1.35 (triplet, CH₂CH₃) and δ 4.30 (quartet, OCH₂) validate the ethyl ester moiety.
- Software Tools : SHELX suite refines crystallographic data and resolves hydrogen bonding networks .
Q. What biological activities have been reported for this compound?
Methodological Answer: The compound exhibits antiallergic activity via inhibition of mast cell degranulation. Key findings include:
- In Vivo Testing : Intravenous administration in rat PCA (passive cutaneous anaphylaxis) models showed ED₅₀ values 41–184 times lower than disodium cromoglycate .
- Structure-Activity Relationship (SAR) : The 7-isopropyl group enhances lipophilicity and membrane permeability, while the 2-amino group facilitates hydrogen bonding to target receptors.
Advanced Research Questions
Q. How do computational methods aid in predicting the pharmacological profile of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For a related pyranopyridine, HOMO energy = -5.8 eV indicates nucleophilic sites at the chromene ring .
- Molecular Docking : Simulations with IgE receptors (e.g., FcεRI) identify binding poses. The 2-amino group forms hydrogen bonds with Asp45 and Lys117 residues, while the isopropyl group occupies a hydrophobic pocket .
Q. What challenges arise in resolving crystallographic disorder for this compound?
Methodological Answer:
- Disordered Solvent Molecules : Use SQUEEZE in PLATON to model electron density for unresolved solvent regions .
- Twinned Crystals : Apply SHELXL’s TWIN commands to refine data from non-merohedral twins. For example, a twin law matrix of [-1 0 0 / 0 -1 0 / 0 0 1] resolved a 180° rotation disorder in a chromenopyridine analogue .
Q. How does hydrogen bonding influence the solid-state packing of this compound?
Methodological Answer:
Q. What strategies optimize the enantiomeric purity of derivatives during synthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
